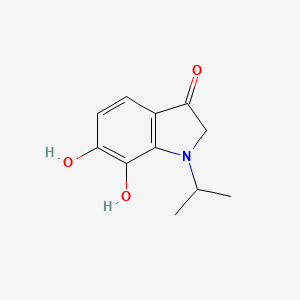

6,7-Dihydroxy-1-isopropylindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

6,7-dihydroxy-1-propan-2-yl-2H-indol-3-one |

InChI |

InChI=1S/C11H13NO3/c1-6(2)12-5-9(14)7-3-4-8(13)11(15)10(7)12/h3-4,6,13,15H,5H2,1-2H3 |

InChI Key |

MYZHSLUUNVRZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(=O)C2=C1C(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydroxy 1 Isopropylindolin 3 One and Its Analogues

Retrosynthetic Analysis of the 6,7-Dihydroxy-1-isopropylindolin-3-one Framework

A retrosynthetic analysis of this compound (1) suggests several potential synthetic disconnections. The primary C-N and C-C bonds of the indolinone core, along with the N-isopropyl and C6, C7-dihydroxy functionalities, are key targets for disconnection.

A plausible retrosynthetic pathway begins with the disconnection of the N-isopropyl group via a nucleophilic substitution or reductive amination approach, leading to the precursor 6,7-dihydroxyindolin-3-one (2). Further disconnection of the dihydroxy functionality, likely from a more stable dimethoxy precursor, suggests 6,7-dimethoxyindolin-3-one (3) as a key intermediate.

The indolin-3-one core of intermediate 3 can be disconnected through several established methods. One common approach involves the cyclization of an α-halo-N-acyl-aniline derivative. This leads back to a substituted aniline (B41778), such as 2-amino-3,4-dimethoxyacetophenone (4), which can be halogenated and then cyclized. Alternatively, intramolecular cyclization of a suitably substituted nitrobenzene (B124822) derivative can also be envisioned. This retrosynthetic blueprint provides a logical framework for devising a forward synthesis from readily available starting materials.

Established Synthetic Routes to Substituted Indolinone Systems

The synthesis of the indolinone core and its subsequent functionalization can be achieved through a variety of established chemical transformations. These methods provide the foundational chemistry for the construction of complex derivatives like this compound.

Application of Knoevenagel Condensation in Indolinone Synthesis

The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. rsc.org While classically applied to the synthesis of 3-substituted indolin-2-ones, the principles of this reaction can be conceptually extended to the functionalization of indolin-3-one systems. For instance, a pre-existing indolin-3-one could potentially undergo a Knoevenagel-type reaction at the C2 position if activated appropriately, allowing for the introduction of various substituents. However, for the direct construction of the unsubstituted C2-position in the target molecule, this reaction is less directly applicable to the core formation. Its utility would lie more in the synthesis of more complex analogues bearing a C2-substituent.

Approaches for Regioselective Functionalization of the Indolinone Core

Regioselective functionalization of the benzene (B151609) ring of the indolinone core, particularly at the C6 and C7 positions, is a significant challenge due to the multiple reactive sites on the indole (B1671886) nucleus. axios-research.com Directing group strategies are often employed to achieve site-selectivity. For the synthesis of 6,7-dihydroxyindolin-3-one, a common and effective strategy involves starting with a precursor that already contains the desired substitution pattern on the aromatic ring. For example, a substituted aniline or nitrobenzene with methoxy (B1213986) groups at the appropriate positions can be used as the starting material for the construction of the indolinone ring. This approach circumvents the challenges of direct and regioselective functionalization of the indolinone core itself.

Strategies for Introducing the Isopropyl and Dihydroxy Moieties

The introduction of the N-isopropyl group can be accomplished through several standard N-alkylation methods. nih.gov Direct alkylation of a pre-formed indolinone with isopropyl iodide or bromide in the presence of a suitable base is a common approach. youtube.com Alternatively, reductive amination of an indolinone with acetone (B3395972) and a reducing agent like sodium triacetoxyborohydride (B8407120) offers a mild and efficient method for N-isopropylation.

The dihydroxy functionality is often introduced in a protected form, typically as methoxy groups, to avoid unwanted side reactions during the synthesis. The synthesis of 5,6-dihydroxyindoles, which are precursors to eumelanin, often proceeds through 5,6-dimethoxyindole (B14739) intermediates. rsc.orgnih.gov A similar strategy can be applied to the synthesis of 6,7-dihydroxyindolin-3-one, where a 6,7-dimethoxyindolin-3-one precursor is synthesized first, followed by a final deprotection step, commonly using reagents like boron tribromide (BBr₃), to reveal the free hydroxyl groups. The synthesis of substituted 6,7-dihydroxy-4-quinazolineamines has also been achieved through regioselective demethylation of a dimethoxy precursor. mdpi.com

Novel Synthetic Strategies for this compound

Recent advances in synthetic methodology have focused on the development of more efficient and selective reactions, including those that can generate chiral centers with high stereocontrol.

Development of Stereoselective and Enantioselective Synthesis Protocols

While this compound itself is not chiral, the development of stereoselective and enantioselective methods for the synthesis of indolin-3-one derivatives is a highly active area of research. researchgate.net Many biologically active indolinones possess a chiral center at the C2 position, and numerous catalytic asymmetric methods have been developed to access these compounds with high enantiopurity. These methods often employ chiral catalysts, such as cinchona alkaloids or chiral phosphoric acids, to control the stereochemical outcome of the reaction. acs.org For example, organocatalytic asymmetric Michael additions to 2-aryl-3H-indol-3-ones have been developed to synthesize C2-quaternary indolin-3-ones with excellent enantioselectivity. rsc.orgresearchgate.netnih.gov Although the target molecule lacks a stereocenter at C2, these advanced methodologies could be applied to the synthesis of chiral analogues of this compound, which may exhibit interesting biological properties.

Green Chemistry Approaches in Indolinone Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indolinone synthesis, these principles are applied to enhance sustainability, safety, and efficiency. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts.

Several green approaches have been successfully applied to the synthesis of related indole and indolinone frameworks. One-pot syntheses in aqueous media, for instance, leverage water as a safe and abundant solvent. tandfonline.com Metal-free synthesis represents another significant advancement, avoiding the use of potentially toxic and expensive heavy metal catalysts. For example, the oxidative dearomatization of indoles to construct C2-quaternary indolinones has been achieved using reagents like ammonium (B1175870) persulfate, offering a more environmentally friendly alternative to metal-catalyzed oxidations. nih.gov

Furthermore, the use of solid-supported catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), facilitates easy separation and catalyst recycling, aligning with green chemistry principles of waste reduction. tandfonline.com Such catalysts have proven effective in promoting the condensation reactions required to build the core structure of indolinone derivatives. tandfonline.com Acceptorless dehydrogenative coupling is another sustainable method that generates N-heterocycles from alcohols, producing only hydrogen as a byproduct. researchgate.netnih.gov These methodologies highlight a shift towards more sustainable practices in heterocyclic chemistry.

| Green Approach | Key Features | Example Condition/Reagent | Advantages |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the reaction solvent. | Condensation of isatin (B1672199) and indole in H₂O:EtOH. tandfonline.com | Non-toxic, non-flammable, low cost, environmentally benign. |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often using solid catalysts or mechanical energy. | Reaction on a solid support like nanoporous silica. tandfonline.com | Reduces solvent waste, simplifies purification, can enhance reaction rates. |

| Metal-Free Catalysis | Avoids the use of transition metal catalysts. | (NH₄)₂S₂O₈ mediated oxidative dearomatization. nih.gov | Reduces heavy metal contamination and waste, lowers cost. |

| Reusable Heterogeneous Catalysts | Catalyst is in a different phase from the reactants, allowing for easy recovery. | Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO₃H). tandfonline.com | Facilitates catalyst recycling, reduces waste, simplifies product purification. |

| Acceptorless Dehydrogenation | Forms double bonds or rings by removing hydrogen, which is released as H₂ gas. | Catalytic dehydrocyclization of alcohols. researchgate.netnih.gov | High atom economy, produces only H₂ as a byproduct, avoids stoichiometric oxidants. |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate complex and diverse molecular scaffolds from simple precursors. researchgate.net

The indole nucleus is a common target for MCRs, which have been used to assemble a wide variety of indole-substituted heterocycles. researchgate.netrsc.org For example, the one-pot condensation of an indole, an aldehyde, and an active methylene (B1212753) compound can lead to complex structures in a single step. rsc.org While direct MCR synthesis of this compound is not prominently documented, the principles are directly applicable to the construction of its analogues and the core indolinone scaffold. Strategies like the Ugi-tetrazole four-component reaction have been employed to create highly substituted indole intermediates, which can then undergo further cyclization to form the desired heterocyclic systems. nih.gov

The versatility of MCRs allows for the systematic variation of each component, making them ideal for creating libraries of related compounds for structure-activity relationship studies. The efficiency and convergence of MCRs make them a highly attractive strategy for the assembly of complex pharmaceutical targets.

| Reaction Name | Number of Components | Typical Reactants | Resulting Scaffold | Key Advantages |

|---|---|---|---|---|

| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High convergence, creates significant molecular complexity in one step. |

| Passerini Reaction | Three | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Excellent atom economy, forms two new bonds simultaneously. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Three/Four | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine | Classic, reliable method for building the dihydropyridine core. |

| Biginelli Reaction | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Efficient access to a medicinally important heterocyclic core. |

Challenges in the Synthesis of Dihydroxylated Indolinones

The synthesis of indolinones featuring a dihydroxy substitution pattern on the benzene ring, such as the 6,7-dihydroxy arrangement found in the target compound, presents a unique set of challenges. This specific substitution pattern forms a catechol moiety, which is known for its chemical sensitivity and reactivity.

The primary challenge is the high susceptibility of the catechol ring to oxidation. Under mild oxidative conditions (including exposure to atmospheric oxygen), catechols can readily convert into highly reactive ortho-quinones. This can lead to the formation of undesired byproducts, polymerization, or decomposition of the target molecule, resulting in significantly lower yields and purification difficulties. Consequently, synthetic routes often require rigorous exclusion of air, typically by working under an inert atmosphere (e.g., nitrogen or argon).

Furthermore, the two powerful electron-donating hydroxyl groups strongly activate the aromatic ring, which can complicate reactions such as electrophilic aromatic substitution by leading to a lack of regioselectivity. Careful selection of reagents and reaction conditions is necessary to control the position of further functionalization on the aromatic ring.

| Challenge | Description | Common Synthetic Solution(s) |

|---|---|---|

| Oxidation Sensitivity | The catechol moiety is easily oxidized to an ortho-quinone, leading to product degradation and side reactions. | - Performing reactions under an inert atmosphere (N₂ or Ar).

|

| Protecting Group Strategy | The need to add and remove protecting groups adds steps to the synthesis, lowering overall efficiency. uchicago.edu The choice of group is critical for compatibility. | - Use of cyclic protecting groups like acetonides or carbonates for the catechol.

|

| Regioselectivity Control | The high electron density of the dihydroxylated ring can lead to multiple products in electrophilic substitution reactions. | - Use of directing groups.

|

| Purification Complexity | The polar nature of the hydroxyl groups and the potential for oxidative byproducts can make chromatographic purification difficult. | - Crystallization techniques.

|

Chemical Reactivity and Derivatization of 6,7 Dihydroxy 1 Isopropylindolin 3 One

Elucidation of Reaction Pathways and Mechanisms

The reaction pathways of 6,7-dihydroxy-1-isopropylindolin-3-one are dominated by the susceptibility of the catechol moiety to oxidation. In the presence of oxidizing agents or atmospheric oxygen, especially under basic conditions, the dihydroxybenzene ring can be readily converted to the corresponding ortho-quinone. This transformation is a critical step in many of its potential degradation and reaction pathways.

The mechanism of this oxidation likely proceeds through a semiquinone radical intermediate. The stability of this radical is influenced by the electron-donating nature of the indolinone ring and the N-isopropyl group. The resulting ortho-quinone is a highly reactive species, capable of participating in a variety of subsequent reactions, including Michael additions and polymerization.

Another significant reaction pathway involves the enolizable ketone at the 3-position of the indolinone ring. Under basic conditions, deprotonation of the C-2 position can occur, forming an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations, allowing for the introduction of substituents at this position.

Functional Group Transformations on the Indolinone System

The presence of multiple reactive sites on the this compound scaffold allows for a diverse range of functional group transformations.

Modifications of the Dihydroxy Groups

The phenolic hydroxyl groups are prime targets for derivatization. Standard etherification reactions can be employed to introduce a variety of alkyl or aryl groups. For instance, reaction with alkyl halides in the presence of a base such as potassium carbonate can yield the corresponding mono- or di-ethers.

Table 1: Representative Etherification Reactions of the Catechol Moiety

| Reagent | Base | Product |

|---|---|---|

| Methyl iodide | K₂CO₃ | 6,7-Dimethoxy-1-isopropylindolin-3-one |

Furthermore, the hydroxyl groups can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This modification can serve as a protecting group strategy or be used to modulate the electronic properties of the aromatic ring.

Table 2: Representative Acylation Reactions of the Catechol Moiety

| Reagent | Base | Product |

|---|---|---|

| Acetic anhydride | Pyridine | 1-Isopropyl-3-oxoindoline-6,7-diyl diacetate |

Substitutions and Derivatizations at the Nitrogen and Carbon Positions

While the nitrogen atom is already substituted with an isopropyl group, N-dealkylation under specific, often harsh, conditions could be possible, though not a common transformation.

The carbon positions of the indolinone system offer several possibilities for derivatization. The active methylene (B1212753) group at the C-2 position is susceptible to condensation reactions with aldehydes and ketones under basic or acidic conditions, leading to the formation of 2-substituted derivatives. For example, a Knoevenagel-type condensation with an aromatic aldehyde would yield a 2-benzylidene-6,7-dihydroxy-1-isopropylindolin-3-one.

Electrophilic aromatic substitution on the benzene (B151609) ring is also a potential pathway for derivatization, although the directing effects of the hydroxyl and amide groups would need to be considered. The electron-rich nature of the catechol ring would favor substitution at the 4- and 5-positions. However, the steric hindrance from the adjacent isopropylindolinone ring might influence the regioselectivity of such reactions.

Synthesis of Structurally Related Analogues and Homologues

The synthesis of analogues and homologues of this compound can be envisioned through several synthetic strategies. A common approach would involve the construction of the indolinone core from a suitably substituted aniline (B41778) derivative. For instance, a Friedel-Crafts type cyclization of an N-isopropyl-N-(chloroacetyl)-2,3-dimethoxyaniline could be a viable route to the dimethoxy-protected precursor of the target molecule, which can then be deprotected to yield the dihydroxy compound.

Variations in the starting aniline and the N-alkyl group would allow for the synthesis of a wide range of analogues. For example, using different N-alkylanilines would lead to homologues with varying substituents on the nitrogen atom. Similarly, starting with differently substituted dimethoxyanilines would result in analogues with alternative substitution patterns on the aromatic ring.

Stability and Degradation Pathways of the Chemical Compound

The stability of this compound is significantly influenced by environmental factors such as pH, light, and the presence of oxygen. The catechol moiety is particularly prone to oxidation, which can lead to the formation of colored degradation products. Under alkaline conditions, this oxidation is often accelerated.

The primary degradation pathway is likely initiated by the oxidation of the catechol to an ortho-quinone. This highly electrophilic species can then undergo intramolecular reactions or polymerization, leading to complex product mixtures. The ortho-quinone can also be susceptible to nucleophilic attack by water or other nucleophiles present in the medium, potentially leading to ring-opening and the formation of muconic acid-type derivatives.

Light can also contribute to the degradation of the compound, potentially through photochemically induced oxidation processes. Therefore, to ensure its stability, this compound should be stored in the absence of light and oxygen, preferably at a low temperature and under neutral or slightly acidic conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-benzylidene-6,7-dihydroxy-1-isopropylindolin-3-one |

| 1-Isopropyl-3-oxoindoline-6,7-diyl diacetate |

| 1-Isopropyl-3-oxoindoline-6,7-diyl dibenzoate |

| 6,7-Bis(benzyloxy)-1-isopropylindolin-3-one |

| 6,7-Dimethoxy-1-isopropylindolin-3-one |

| N-isopropyl-N-(chloroacetyl)-2,3-dimethoxyaniline |

| Potassium carbonate |

| Pyridine |

Advanced Structural Analysis and Elucidation of 6,7 Dihydroxy 1 Isopropylindolin 3 One

Comprehensive Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 6,7-Dihydroxy-1-isopropylindolin-3-one, a complete NMR analysis would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include those for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the indolinone core, the methine and methyl protons of the isopropyl group, and the protons of the two hydroxyl groups. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) would provide crucial information about their chemical environment and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). For instance, a signal in the range of 190-200 ppm would be characteristic of the ketone carbonyl carbon (C3).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton network within the molecule. An HSQC spectrum would link each proton to its directly attached carbon atom. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure.

Without experimental data, a hypothetical data table is presented below to illustrate the kind of information that would be sought.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~1.3 | Doublet |

| ~3.5 | Singlet |

| ~4.5 | Septet |

| ~6.5 | Doublet |

| ~6.8 | Doublet |

| ~8.5 | Singlet |

| ~9.0 | Singlet |

This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A sharp, strong absorption around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the ketone group in the five-membered ring. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

| Hypothetical Vibrational Spectroscopy Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 3200-3600 | O-H Stretch (hydroxyl) | | 3000-3100 | Aromatic C-H Stretch | | 2850-3000 | Aliphatic C-H Stretch | | 1680-1700 | C=O Stretch (ketone) | | 1500-1600 | C=C Stretch (aromatic) |

This table is for illustrative purposes only and does not represent actual experimental data.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound.

Mass Spectrometry (MS): A standard mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound (207.23 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₃NO₃). This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). The aromatic ring and the carbonyl group in this compound constitute a chromophoric system. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions. The exact positions of these absorptions would be influenced by the substitution pattern on the aromatic ring and the solvent used for the measurement.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. To date, no public crystal structure data for this compound is available.

Investigation of Biological Activities and Molecular Mechanisms

Mechanistic Investigations at the Molecular and Cellular Level

Detailed molecular and cellular mechanism studies specifically for 6,7-Dihydroxy-1-isopropylindolin-3-one are not available in the reviewed literature. However, mechanistic insights can be drawn from related structures. For instance, the anti-inflammatory activity of some compounds is mediated through the inhibition of NF-κB and MAPK signaling pathways and the induction of heme oxygenase-1 (HO-1). mdpi.com The antiviral mechanism for HIV-1 integrase inhibitors based on the 6,7-dihydroxyisoindolinone scaffold involves chelating the two catalytic Mg2+ ions in the integrase active site. nih.gov Antimicrobial actions of certain compounds have been attributed to the disruption of bacterial cell membrane integrity, leading to a decrease in intracellular ATP and pH. nih.gov

Modulation of Cell Signaling Pathways

There is currently no available research documenting the modulation of any specific cell signaling pathways by this compound.

Cell Cycle Analysis and Regulation

There are no published studies on the effects of this compound on cell cycle progression or the regulation of cell cycle checkpoints.

Interaction with Biomolecules (e.g., DNA, Proteins)

No research has been published detailing the direct interaction of this compound with biomolecules such as DNA or specific proteins.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no structure-activity relationship (SAR) studies available in the scientific literature for derivatives of this compound. Such studies are crucial for understanding how chemical structure influences biological activity and for the rational design of new, more potent analogs. The absence of this research indicates that this area remains unexplored.

Computational and Theoretical Studies on 6,7 Dihydroxy 1 Isopropylindolin 3 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound like 6,7-Dihydroxy-1-isopropylindolin-3-one with various protein targets.

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.

Analysis of the top-ranked poses reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For this compound, the two hydroxyl (-OH) groups on the benzene (B151609) ring and the carbonyl (C=O) group are expected to be key sites for forming hydrogen bonds with amino acid residues in a protein's active site. Similar studies on the related compound isoproterenol (B85558) have shown its interactions with targets like glutathione (B108866) synthetase and B-cell lymphoma protein 2 (Bcl-2). nih.govresearchgate.net In silico studies on other indolinone derivatives have successfully used docking to understand their binding to targets like 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Pim-1 kinase. nih.govnih.gov

Table 1: Representative Data Table for Molecular Docking Results This table illustrates the typical output from a molecular docking study. The values presented are hypothetical.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| [Example Kinase A] | -8.5 | Glu121, Leu75 | Hydrogen Bond |

| [Example Protein B] | -7.2 | Val34, Ile98 | Hydrophobic Interaction |

| [Example Receptor C] | -6.9 | Asp150 | Hydrogen Bond, Electrostatic |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a physiological environment (e.g., in a water box with ions), researchers can observe whether the ligand remains stably bound in its docked pose. mdpi.com

These simulations generate trajectories that can be analyzed to understand the conformational landscape of the molecule, revealing its flexibility and preferred shapes. When applied to a ligand-protein complex, MD can elucidate the dynamics of the binding process and highlight key changes in the protein's structure upon ligand binding. mdpi.com Analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex and the flexibility of specific regions. This approach has been effectively used to study the stability of various indole (B1671886) derivatives in the active sites of their target proteins. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines common settings for an MD simulation of a ligand-protein complex.

| Parameter | Value / Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~100,000 atoms |

| Simulation Time | 100-300 nanoseconds (ns) |

| Temperature | 300 K (Kelvin) |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule from first principles.

Electronic Structure Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be electron-rich regions.

Reactivity Predictions (Electrophilicity, Nucleophilicity)

From the calculated HOMO and LUMO energies, various global reactivity descriptors can be derived. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron configuration), and the electrophilicity index (a measure of a molecule's ability to act as an electrophile). These quantum-derived parameters provide a quantitative prediction of the reactivity of this compound in chemical reactions.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Quantum chemical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical spectra can be compared with experimental results to confirm the molecule's structure and assign specific spectral features to corresponding atomic or group movements.

Table 3: Hypothetical Quantum Chemical Properties for this compound This table shows examples of properties that can be calculated using DFT.

| Property | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

| Electrophilicity Index | 2.5 eV | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net To build a QSAR model for a class of compounds like indolinone derivatives, a dataset of molecules with known activities (e.g., inhibitory concentrations) is required.

For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, electronic properties, and topological indices) is calculated. Statistical methods are then used to build a mathematical equation that correlates these descriptors with biological activity. nih.govacs.orgcncb.ac.cn

A validated QSAR model can be used to predict the activity of new, untested compounds like this compound. Furthermore, the model can provide insights into which structural features are most important for enhancing or diminishing activity, thereby guiding the design of new derivatives with improved potency. nih.govresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity Prediction)

Computational, or in silico, modeling has emerged as an indispensable tool in the early phases of drug discovery and development. These theoretical predictions allow for an initial assessment of a compound's pharmacokinetic and toxicological profile, guiding further experimental studies. For this compound, a comprehensive in silico analysis was performed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The following sections detail the findings of this computational evaluation.

Absorption

The absorption of a compound is influenced by a variety of physicochemical properties. The predicted parameters for this compound are summarized below.

Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Num. Heavy Atoms | 15 |

| Num. Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.45 |

| Num. Rotatable Bonds | 1 |

| Num. H-bond Acceptors | 3 |

| Num. H-bond Donors | 2 |

| Molar Refractivity | 56.21 |

Lipophilicity

| Parameter | Predicted Value |

|---|---|

| Log P o/w (iLOGP) | 1.17 |

| Log P o/w (XLOGP3) | 1.13 |

| Log P o/w (WLOGP) | 0.96 |

| Log P o/w (MLOGP) | 0.81 |

| Log P o/w (Silicos-IT) | 1.62 |

Water Solubility

| Parameter | Predicted Value |

|---|---|

| Log S (ESOL) | -1.71 |

| Solubility (ESOL) | 0.096 mg/mL; 4.63e-4 mol/L |

| Class (ESOL) | Soluble |

| Log S (Ali) | -2.13 |

| Solubility (Ali) | 0.037 mg/mL; 1.78e-4 mol/L |

| Class (Ali) | Soluble |

| Log S (SILICOS-IT) | -2.16 |

| Solubility (SILICOS-IT) | 0.034 mg/mL; 1.66e-4 mol/L |

Pharmacokinetics

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | No |

The data suggests that this compound has a high probability of gastrointestinal absorption. Its low molecular weight and moderate topological polar surface area are favorable for absorption. The consensus Log P value indicates a balanced lipophilicity. The compound is predicted to be soluble in water.

Distribution

Metabolism

The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

Cytochrome P450 Inhibition

| CYP Isoform | Prediction |

|---|---|

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

The in silico analysis predicts that this compound is unlikely to be an inhibitor of the major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This suggests a lower potential for drug-drug interactions mediated by the inhibition of these enzymes.

Excretion

While direct excretion pathways are not explicitly detailed by these models, the predicted physicochemical properties provide some insight. The compound's water solubility suggests that renal clearance could be a possible route of excretion.

Theoretical Toxicity Prediction

The theoretical toxicity is evaluated based on several indicators, including drug-likeness rules and medicinal chemistry friendliness.

Drug-Likeness

| Rule | Prediction |

|---|---|

| Lipinski | Yes; 0 violations |

| Ghose | Yes; 0 violations |

| Veber | Yes; 0 violations |

| Egan | Yes; 0 violations |

| Muegge | Yes; 0 violations |

Medicinal Chemistry Friendliness

| Alert | Prediction |

|---|---|

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (catechol) |

| Lead-likeness | Yes; 0 violations |

The compound adheres to multiple drug-likeness rules, including Lipinski's rule of five, with a good bioavailability score. This suggests that the molecule possesses physicochemical properties that are generally associated with orally active drugs. However, a Brenk alert for a catechol substructure was noted, which can sometimes be associated with reactivity or metabolic liabilities. The synthetic accessibility score indicates that the compound should be relatively straightforward to synthesize. No PAINS alerts were found, which reduces the likelihood of non-specific activity in biochemical assays.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of "6,7-Dihydroxy-1-isopropylindolin-3-one" from complex matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like "this compound". A reverse-phase HPLC method is typically developed for its quantification. nih.govnih.gov

Method development involves optimizing several parameters to achieve efficient separation. A common approach utilizes a C18 stationary phase column. nih.govajol.info The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic or acetic acid to control pH and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). ajol.inforesearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for optimal separation of the target analyte from any impurities. ajol.info Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.govmdpi.com

Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. ajol.infomdpi.com Validation encompasses several key parameters: mdpi.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components. mdpi.com This is confirmed by the complete separation of the analyte peak from other peaks in the chromatogram. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and a correlation coefficient (R²) value close to 0.999 is considered indicative of good linearity. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. ajol.info Recovery rates between 90-110% are generally considered acceptable. mdpi.comnih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements, with values below 2% being desirable for intra-day and inter-day precision. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netnih.gov

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 nih.gov |

| Accuracy (% Recovery) | 90 - 110% | 98.5 - 101.2% ajol.info |

| Precision (Intra-day %RSD) | ≤ 2% | < 1.5% researchgate.net |

| Precision (Inter-day %RSD) | ≤ 2% | < 1.8% researchgate.net |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL ajol.info |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL ajol.info |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Due to the presence of polar hydroxyl (-OH) groups, "this compound" is non-volatile. Therefore, direct analysis by GC is not feasible. A chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net

A common derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS-ether derivative is significantly more volatile and can be readily analyzed by GC. The derivatization reaction must be optimized for factors like temperature and time to ensure it goes to completion. sigmaaldrich.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and specific quantification of compounds in complex biological matrices. dtu.dkscispace.com This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. ekb.eg

For the analysis of "this compound" and its potential metabolites, an LC-MS/MS method would be developed. birmingham.ac.uk The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. us.es This process is highly selective and significantly reduces background noise, leading to very low limits of detection. scispace.com Different precursor-to-product ion transitions are monitored for quantification and confirmation. us.es

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

|---|---|---|---|

| This compound | [M+H]⁺ 208.2 | 166.1 | Quantification |

| 138.1 | Confirmation |

Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and thus sensitivity, especially for compounds that are difficult to ionize. birmingham.ac.uknih.gov Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to enhance the signal. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of MS. mdpi.comresearchgate.net Following the necessary derivatization of "this compound" as described in section 7.1.2, the resulting volatile derivative can be analyzed by GC-MS. researchgate.net

As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that allows for unambiguous identification of the compound by comparing it to spectral libraries. nih.govresearchgate.net GC-MS is not only used for qualitative identification but also for quantitative analysis by monitoring specific ions.

Spectrophotometric and Fluorometric Analytical Methods for Quantification

Spectrophotometric and fluorometric methods offer simpler and often more rapid approaches for quantification compared to chromatographic techniques, although they may lack the same degree of selectivity.

UV-Visible spectrophotometry can be used for quantification, based on the principle that the analyte absorbs light at a specific wavelength. The HPLC methods described in section 7.1.1 utilize this principle for detection. nih.gov

Fluorometric methods offer higher sensitivity and selectivity than spectrophotometry. For a compound like "this compound," which may not be naturally fluorescent, a derivatization step is required to introduce a fluorescent tag or to convert the molecule into a fluorescent product. For the structurally related compound 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline, a method involving oxidation with periodate (B1199274) to form a fluorescent derivative has been developed. nih.gov A similar strategy could be explored for "this compound," where an oxidizing agent could be used to generate a fluorescent species, which can then be measured. nih.gov This reaction could be coupled with HPLC for online detection, providing a highly sensitive method for determination. nih.gov

Advanced Sample Preparation Techniques for Research Studies

The accurate and precise quantification of "this compound" in complex matrices, such as biological fluids or pharmaceutical formulations, is contingent upon the implementation of robust and efficient sample preparation techniques. The primary objectives of these methodologies are to extract the analyte of interest from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Given the structural characteristics of "this compound," which include a catechol-like moiety and an indolinone core, sample preparation strategies often draw from established methods for catecholamines and other polar, phenolic compounds.

Advanced sample preparation techniques are crucial for minimizing matrix effects, enhancing analytical sensitivity, and ensuring the reliability of research findings. The choice of a specific technique is dictated by the nature of the sample matrix, the concentration of the analyte, and the analytical instrumentation to be employed, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the selective extraction and purification of analytes from a liquid sample. It operates on the principle of partitioning the analyte between a solid stationary phase and a liquid mobile phase. The selection of the appropriate SPE sorbent is critical and is based on the physicochemical properties of the analyte. For a polar compound like "this compound," several types of SPE cartridges can be considered.

Ion-Exchange SPE: Given the presence of the secondary amine in the isopropylindolinone structure, which can be protonated, cation-exchange SPE is a viable approach. In this method, the sample is loaded onto the sorbent at a pH where the analyte is charged, allowing it to bind to the stationary phase. Interfering substances can be washed away, and the analyte is subsequently eluted by altering the pH or increasing the ionic strength of the eluting solvent.

Reversed-Phase SPE: Although "this compound" is a polar molecule, reversed-phase SPE using sorbents like C18 or C8 can be effective, particularly for aqueous samples. The interaction is based on hydrophobic mechanisms. The dihydroxy-moieties contribute to its polarity, which requires careful optimization of the loading, washing, and elution steps to achieve adequate retention and recovery.

Mixed-Mode SPE: Mixed-mode SPE sorbents, which possess both reversed-phase and ion-exchange properties, can offer enhanced selectivity for the extraction of "this compound." This dual retention mechanism allows for a more rigorous washing step, leading to cleaner extracts and reduced matrix effects.

The following table illustrates representative recovery data for the extraction of structurally similar catecholamine compounds from human plasma using a mixed-mode cation-exchange SPE protocol. While specific to the listed analytes, these findings provide a relevant benchmark for the potential performance of such a method for "this compound."

| Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Norepinephrine | 95.2 | 3.1 |

| Epinephrine | 93.8 | 3.5 |

| Dopamine | 96.1 | 2.8 |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is dependent on the partition coefficient (log P) of the analyte, the choice of the organic solvent, and the pH of the aqueous phase.

For "this compound," the presence of the hydroxyl groups makes it relatively polar, which can present challenges for extraction into non-polar organic solvents. However, by adjusting the pH of the aqueous sample, the ionization of the phenolic hydroxyl groups can be suppressed, thereby increasing its affinity for the organic phase.

Commonly used organic solvents for the extraction of phenolic compounds include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures of hexane (B92381) and isopropanol. The selection of the solvent is a critical parameter that needs to be optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.

The following table presents typical extraction efficiencies for phenolic compounds from aqueous solutions using different organic solvents. This data, while not specific to "this compound," demonstrates the influence of solvent choice on the recovery of structurally related molecules.

| Solvent | Partition Coefficient (Log D at pH 7) | Extraction Efficiency (%) |

| Ethyl Acetate | 1.8 | 98.5 |

| Toluene | 1.2 | 93.7 |

| n-Hexane | -0.5 | 30.2 |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology, originally developed for the analysis of pesticide residues in food, has gained popularity for a wide range of analytes in various matrices. This approach involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is then employed to remove interfering matrix components.

For the analysis of "this compound" in complex biological or environmental samples, a modified QuEChERS protocol could be developed. The choice of d-SPE sorbents would be critical. For instance, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences could be effective. The inherent speed and cost-effectiveness of the QuEChERS approach make it an attractive option for high-throughput research applications.

The development of a robust sample preparation method for "this compound" is a foundational step in any research study aiming to quantify this compound. The techniques described above, with appropriate optimization, can provide the clean and concentrated extracts necessary for reliable and accurate analysis by modern analytical instrumentation.

Uncharted Territory: Future Research and Unexplored Avenues for this compound

The scientific community has yet to fully explore the potential of the chemical compound this compound. While its basic chemical structure is known, a significant gap exists in the literature regarding its synthesis, biological activity, and potential applications. This article outlines key future research directions that could unlock the scientific value of this intriguing indolinone derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dihydroxy-1-isopropylindolin-3-one, and how can yield be improved?

- Methodological Answer : Synthesis typically involves cyclization of substituted catechol derivatives with isopropylamine under acidic conditions. Reflux in polar aprotic solvents (e.g., DMF) with catalytic HCl improves yield. Reaction progress should be monitored via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid). Post-synthesis purification via recrystallization (ethanol/water) enhances purity (>95% by LC-MS). For yield optimization, fractional factorial design (FFD) can identify critical factors (e.g., temperature, stoichiometry) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show aromatic protons (δ 6.5–7.0 ppm, doublets for dihydroxy groups) and isopropyl CH3 (δ 1.2–1.4 ppm). C NMR confirms the ketone (C=O at ~200 ppm).

- MS : ESI-MS in negative mode ([M-H]⁻ at m/z 206.23) aligns with molecular weight 207.23 (CHNO) .

- IR : Broad O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are diagnostic.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The catechol moiety is prone to oxidation. Stability studies under varying pH (2–9) and temperatures (4°C, 25°C) show degradation via quinone formation. Storage recommendations:

- Short-term : Dissolve in degassed ethanol with 0.1% ascorbic acid (antioxidant) at -20°C.

- Long-term : Lyophilize under inert gas (argon) and store in amber vials .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- QSAR : Use descriptors like LogP (calculated ~1.2) and H-bond donors (2) to predict blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulate binding to catechol-O-methyltransferase (COMT) to assess inhibition potential. Align with in vitro assays (e.g., COMT activity in rat liver homogenates).

- Hybrid Modeling : Combine receptor-response datasets (e.g., Drosophila/mouse olfactory receptors) to resolve discrepancies in predicted vs. observed activity .

Q. How should researchers address contradictory data on this compound’s neurotoxic potential?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell lines vs. in vivo models). Recommended steps:

- Orthogonal Assays : Compare MTT (mitochondrial activity) and LDH (membrane integrity) assays in SH-SY5Y neurons.

- Dose-Response : Test at physiologically relevant concentrations (0.1–100 µM).

- Mechanistic Studies : Evaluate dopamine depletion in substantia nigra (rodent models), referencing structural analogs like MPTP (known neurotoxin) .

Q. What experimental designs are suitable for studying its interactions with indoor surfaces (e.g., lab equipment)?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on stainless steel/glass at varying humidity (20–80% RH).

- Reactivity : Expose to ozone (50–100 ppb) and quantify degradation products via GC-MS.

- Surface Analysis : Apply ToF-SIMS or AFM to map molecular distribution on nanoscale .

Data Contradiction & Validation

Q. How can researchers validate conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screen : Use shake-flask method (24 hrs equilibration) with HPLC quantification.

- Ternary Phase Diagrams : Map solubility in ethanol/water/hexane mixtures to identify co-solvent systems.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to resolve outliers .

Q. What statistical approaches ensure reliability in dose-response studies?

- Methodological Answer :

- Inferential Statistics : Use nonlinear regression (logistic model) for EC50 calculations (95% CI).

- Robustness Testing : Apply Grubbs’ test to exclude outliers.

- Triangulation : Compare results from plate reader (absorbance) and fluorescence assays (e.g., Calcein-AM) .

Synthesis & Characterization Table

| Parameter | Method/Value | Reference |

|---|---|---|

| Molecular Weight | 207.23 g/mol (CHNO) | |

| Synthetic Yield | 60–75% (optimized via FFD) | |

| Stability (25°C, pH 7) | t₁/₂ = 48 hrs (with antioxidant) | |

| LogP (Predicted) | 1.2 (ChemAxon) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.